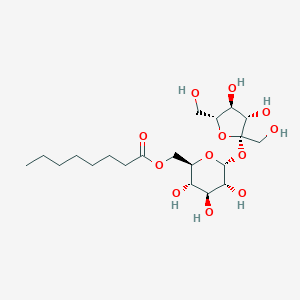

beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside

Overview

Description

Beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside is a carboxylic ester that results from the formal condensation between caprylic acid and the hydroxy group at position 6 of the glucosyl residue of sucrose .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the enzymatic synthesis of β-D-fructofuranosyl α-D-glucopyranosyl- (1→2)-α-D-glucopyranoside was achieved using Escherichia coli glycoside phosphorylase YcjT .Molecular Structure Analysis

The molecular formula of beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside is C20H36O12. It has a net charge of 0, an average mass of 468.493, and a monoisotopic mass of 468.22068 .Scientific Research Applications

Medicinal Chemistry

Beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside: is a carboxylic ester derived from the condensation of caprylic acid and sucrose . In medicinal chemistry, this compound could be explored for its potential as a prodrug, where the ester linkage might be cleaved enzymatically in the body to release active pharmaceutical ingredients.

Biotechnology

In biotechnology, this ester could be used in the synthesis of complex carbohydrates. Its structure, which includes a fructose and glucose moiety, makes it a candidate for the enzymatic synthesis of oligosaccharides, which are valuable in research related to cell signaling and bacterial adhesion .

Food Industry

As a derivative of sucrose, beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside may have applications in the food industry as a sweetener or a texture modifier. Its unique structure could impart different sweetness profiles or textural properties compared to regular sucrose .

Cosmetics

In the cosmetics industry, the emollient properties of esters make them suitable for skin care products. This compound could be investigated for its moisturizing effects or as a carrier for other active ingredients in creams and lotions .

Agriculture

The agricultural sector could benefit from this compound if it shows plant growth-promoting activity or acts as a precursor for substances that protect plants against pests and diseases. Its role in plant biology could be an interesting area of study .

Environmental Science

Lastly, in environmental science, the biodegradability of beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside could be assessed to understand its impact on ecosystems. It could potentially be used in bioremediation processes if it can be metabolized by microorganisms .

properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-9-12-14(24)16(26)17(27)19(30-12)32-20(10-22)18(28)15(25)11(8-21)31-20/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12-,14-,15-,16+,17-,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRKPJOHKUHAFB-OASARBKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-Fructofuranosyl 6-O-octanoyl-alpha-D-glucopyranoside | |

CAS RN |

13039-39-9 | |

| Record name | 6-Octanoylsucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013039399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-OCTANOYLSUCROSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLT0UOH02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)